Unii-B3lwk12L14
Description
UNII-B3LWK12L14 is a unique identifier assigned by the U.S. FDA’s Substance Registration System (SRS) to unambiguously define a specific molecular entity.
Properties
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-hydroxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28F5N3O5/c1-18-27(20-10-5-13-25(40)28(20)33)29(43)39(17-24(19-8-3-2-4-9-19)37-15-7-14-26(41)42)30(44)38(18)16-21-22(31(34,35)36)11-6-12-23(21)32/h2-6,8-13,24,37,40H,7,14-17H2,1H3,(H,41,42)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOEOFOGMCCEU-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28F5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832720-51-1 | |
| Record name | O-Demethyl elagolix | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL ELAGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3LWK12L14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Demethyl Elagolix involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidinone Core: This involves the reaction of a substituted benzylamine with a fluorinated benzaldehyde under basic conditions to form the pyrimidinone core.
Introduction of the Fluorinated Phenyl Group: The pyrimidinone core is then reacted with a fluorinated phenylboronic acid in the presence of a palladium catalyst to introduce the fluorinated phenyl group.
Demethylation: The final step involves the demethylation of the methoxy group to form O-Demethyl Elagolix.
Industrial Production Methods
Industrial production of O-Demethyl Elagolix follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Demethyl Elagolix undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of O-Demethyl Elagolix.
Scientific Research Applications
O-Demethyl Elagolix has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of fluorinated pyrimidinones.
Biology: The compound is used in studies related to hormone regulation and receptor binding.
Medicine: O-Demethyl Elagolix is being investigated for its potential use in treating hormone-related disorders such as endometriosis and uterine fibroids.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
O-Demethyl Elagolix exerts its effects by binding to and antagonizing the gonadotropin-releasing hormone (GnRH) receptor. This inhibits the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, leading to a decrease in the production of sex hormones (estrogen and progesterone) by the ovaries. The molecular targets involved in this pathway include the GnRH receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
Comparison with Similar Compounds
Key Properties (Inferred from Analogous Compounds):
- Molecular Formula : C₇H₁₄ClN (based on CAS 6760-99-2) .
- Molecular Weight : 147.65 g/mol .
- Physicochemical Characteristics :
- Safety Profile : Classified under GHS warnings (H302, H315, H319, H335) for acute toxicity and irritancy .
Characterization data for such compounds typically include NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity .
Comparison with Similar Compounds
UNII-B3LWK12L14 belongs to a class of azabicyclic compounds with structural analogs exhibiting variations in ring size, substituents, and functional groups. Below is a detailed comparison based on structural similarity scores, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Azabicyclic Analogs
Key Observations:
Structural Impact on Bioavailability :
- Smaller bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) exhibit higher BBB permeability due to reduced steric hindrance .
- Trifluoromethyl groups (as in this compound) enhance metabolic stability and lipophilicity, improving membrane permeability .
Solubility and Synthetic Accessibility :
- Boronic acid derivatives (e.g., C₆H₅BBrClO₂) show lower solubility (0.24 mg/mL) but higher synthetic utility in cross-coupling reactions .
- Azabicyclic amines with hydrochloride salts (e.g., C₉H₁₉Cl₂N₂) demonstrate improved aqueous solubility due to ionic interactions .
Safety and Regulatory Considerations: Compounds with chlorine substituents (e.g., C₇H₁₄ClN) often carry GHS toxicity warnings, necessitating rigorous impurity profiling during synthesis . Non-P-gp substrates (e.g., C₆H₁₂Cl₂N₂) are preferred for avoiding multidrug resistance in therapeutic applications .
Methodological Considerations for Comparative Studies
Table 2: Analytical Techniques for Compound Characterization
Critical Notes:
- Purity Requirements: Known compounds must reference prior literature data, while novel entities require elemental analysis (±0.4% accuracy) or HRMS .
- Stereochemical Validation : Relative configurations of chiral centers in azabicyclic systems should be confirmed via 2D NMR or X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
